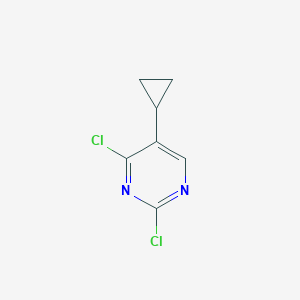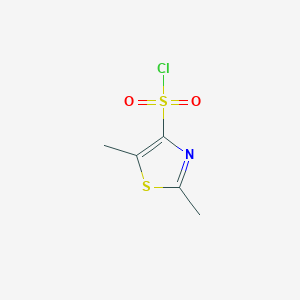
3-Methoxy-2,2,3-trimethylcyclobutan-1-amine
Overview
Description
3-Methoxy-2,2,3-trimethylcyclobutan-1-amine is a chemical compound with the molecular formula C8H17NO . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine consists of a cyclobutane ring, which is a four-membered carbon ring, with three methyl groups (CH3), an amine group (NH2), and a methoxy group (OCH3) attached .Scientific Research Applications
Synthesis of Heterocycles
A study by Gebert et al. (2003) explored the use of N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine in the synthesis of spirocyclic 1,3-thiazolidines via [2 + 3]-cycloaddition. This process involves the formation of reactive azomethine ylides intercepted by cyclic thioketones, a key step in synthesizing heterocyclic compounds (Gebert, Linden, Mlostoń, & Heimgartner, 2003).
Chemical Reactions with Excited State Compounds
Gassman and Carroll (1986) studied the reaction of 1,2,2-trimethylbicyclo[1.1.0]butane with excited state 1-cyanonaphthalene. This reaction in methanol produced derivatives including 1-methoxy-2,2,3-trimethylcyclobutane, demonstrating the compound's role in complex chemical transformations (Gassman & Carroll, 1986).
Heterocyclization Reactions
Aquino et al. (2015) described a method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles through heterocyclization reactions involving compounds similar to 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine. This method demonstrates the versatility of these types of compounds in synthesizing a range of heterocyclic structures (Aquino et al., 2015).
Synthesis of Aminocyclobutane Derivatives
Rammeloo, Stevens, and de Kimpe (2002) researched the synthesis of 2,4-methanoproline analogues, a process involving compounds related to 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine. Their study highlights the synthetic utility of such compounds in creating aminocyclobutane derivatives (Rammeloo, Stevens, & de Kimpe, 2002).
Crosslinking Reactions in Bioorganic Synthesis
Hosmane et al. (1990) demonstrated the use of a compound similar to 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine in bioorganic synthesis as a crosslinking reagent. This showcases the compound's potential in bioorganic chemistry, particularly in the formation of complex molecular structures (Hosmane, Bertha, Siriwardane, & Hosmane, 1990).
Safety And Hazards
The safety information for 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
3-methoxy-2,2,3-trimethylcyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)6(9)5-8(7,3)10-4/h6H,5,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYFCPQNVXGOFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1(C)OC)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2,2,3-trimethylcyclobutan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



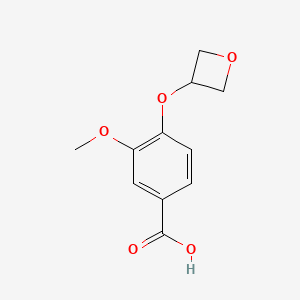
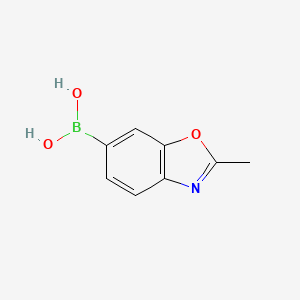

![3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1425968.png)
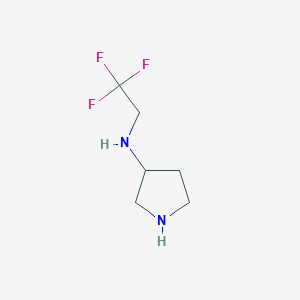
![8-Chloro-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine](/img/structure/B1425970.png)
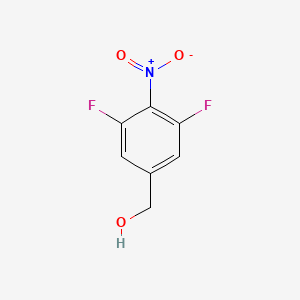

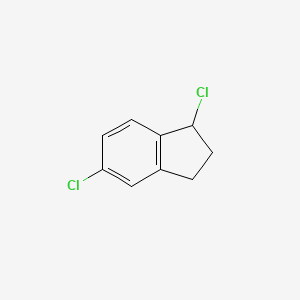
![8-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B1425980.png)
![2-[4-(Difluoromethyl)phenyl]acetic acid](/img/structure/B1425981.png)
![Pyrido[3,4-B]pyrazin-5-amine](/img/structure/B1425982.png)
